molecular formula C4H8N2O3S B8073907 3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one

3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one

Cat. No.: B8073907
M. Wt: 164.19 g/mol
InChI Key: ULUFYQYYIRUJJU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one is a chemical compound with the molecular formula C4H6N2O3S. It is a derivative of thiadiazole, a heterocyclic aromatic organic compound containing sulfur and nitrogen atoms. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions,2,5-thiadiazol-1-one. One common method is the cyclization of 3,4-dimethoxythiophene-2-carboxamide with hydrazine hydrate in the presence of a strong acid catalyst,2,5-thiadiazol-1-one.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, depending on the desired production volume and purity requirements. The choice of reactor type and reaction conditions is optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions,2,5-thiadiazol-1-one.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Studied for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Dimethoxy-2,5-dihydro-1H-1lambda4,2,5-thiadiazol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,4-Dimethoxy-1,2,5-thiadiazole-1-oxide

  • 3,4-Dimethoxythiophene-2-carboxamide

  • Other thiadiazole derivatives

Properties

IUPAC Name

3,4-dimethoxy-2,5-dihydro-1,2,5-thiadiazole 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c1-8-3-4(9-2)6-10(7)5-3/h5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUFYQYYIRUJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NS(=O)N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610956
Record name 3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78441-23-3
Record name 3,4-Dimethoxy-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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